Cas no 895790-86-0 (N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide structure
895790-86-0 structure
商品名:N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
CAS番号:895790-86-0
MF:C21H17F2N5O2S
メガワット:441.45378947258
CID:5512905

N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2,4-difluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
    • N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
    • インチ: 1S/C21H17F2N5O2S/c1-12-4-2-3-5-15(12)18-26-21-28(27-18)14(11-31-21)8-9-24-19(29)20(30)25-17-7-6-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
    • InChIKey: YDIBOXCPUMHMLJ-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1N2C(SC=1)=NC(C1=CC=CC=C1C)=N2)(=O)C(NC1=CC=C(F)C=C1F)=O

N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2057-0493-15mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2057-0493-4mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2057-0493-30mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2057-0493-75mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2057-0493-5mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2057-0493-50mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2057-0493-10μmol
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2057-0493-20mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2057-0493-40mg
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2057-0493-20μmol
N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
895790-86-0 90%+
20μl
$79.0 2023-05-17

N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide 関連文献

N'-(2,4-difluorophenyl)-N-{2-2-(2-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamideに関する追加情報

Research Brief on N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide (CAS: 895790-86-0)

The compound N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide (CAS: 895790-86-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex triazolothiazole core and difluorophenyl moiety, has been investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and anti-inflammatory activity. Recent studies have explored its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a promising candidate for further drug development.

Recent research has focused on elucidating the structural and functional properties of this compound. Computational modeling and X-ray crystallography studies have revealed that the triazolothiazole scaffold interacts with specific kinase domains, suggesting its utility as a selective kinase inhibitor. In vitro assays have demonstrated its potent inhibitory activity against a range of kinases implicated in inflammatory and oncogenic pathways. Notably, the compound exhibits high selectivity for certain kinase isoforms, which may reduce off-target effects and enhance therapeutic potential.

Pharmacokinetic studies of N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide have shown favorable absorption and distribution profiles in rodent models. The compound demonstrates good oral bioavailability and a half-life conducive to once-daily dosing. Metabolite profiling has identified primary pathways of biotransformation, with minimal formation of reactive intermediates, suggesting a low risk of toxicity. These findings support its progression to further preclinical and clinical evaluation.

In vivo efficacy studies have highlighted the compound's potential in treating inflammatory diseases. In murine models of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint inflammation and cartilage degradation. Mechanistic studies indicated that these effects were mediated through the suppression of pro-inflammatory cytokine production and inhibition of NF-κB signaling. These results underscore the compound's potential as a novel anti-inflammatory agent with a distinct mechanism of action compared to existing therapeutics.

Despite these promising findings, challenges remain in the development of N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide. Optimization of its synthetic route is necessary to improve yield and scalability for large-scale production. Additionally, further toxicological studies are required to fully assess its safety profile. Nevertheless, the compound's unique structural features and biological activity make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sectors.

In conclusion, N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide represents a promising therapeutic candidate with demonstrated kinase inhibitory and anti-inflammatory properties. Continued research efforts are expected to further elucidate its potential applications and address existing challenges in its development. This compound exemplifies the innovative approaches being pursued in the search for novel and effective pharmaceutical agents.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.